molecular formula C28H26ClN3O2S B2867740 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide CAS No. 1115360-41-2

4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

Cat. No.: B2867740
CAS No.: 1115360-41-2
M. Wt: 504.05
InChI Key: PRINNWULPNXDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-((3-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide (CAS 1115360-41-2) is a synthetic quinazolinone derivative with a molecular formula of C28H26ClN3O2S and a molecular weight of 504.04 g/mol . This compound is supplied with a minimum purity of 90% and features computed physicochemical properties including an XLogP3 of 6 and a topological polar surface area of 87.1 Ų . Quinazolinone-based compounds are of significant interest in medicinal chemistry and chemical biology research. While the specific biological target and mechanism of action for this compound require further experimental characterization, related 4-oxoquinazolin-3(4H)-yl derivatives have been explored as potent and selective inhibitors of kinases, such as p38α MAP kinase, for the investigation of inflammatory disease pathways . This makes it a valuable scaffold for developing novel pharmacological probes. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) analyses to elucidate its potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2S/c29-22-7-5-6-20(16-22)18-35-28-31-25-11-4-3-10-24(25)27(34)32(28)17-19-12-14-21(15-13-19)26(33)30-23-8-1-2-9-23/h3-7,10-16,23H,1-2,8-9,17-18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRINNWULPNXDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name / ID Core Structure R1 (Position 2) R2 (Position 3) Biological Target
Target Compound 4-Oxoquinazolin-3(4H)-one 3-Chlorobenzylthio N-Cyclopentylbenzamide Not explicitly stated
4-(2-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (7) 4-Oxoquinazolin-3(4H)-one 4-Chlorobenzylthio Benzenesulfonamide hCA I, II, IX, XII isoforms
4-(2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (5) 4-Oxoquinazolin-3(4H)-one Benzylthio Benzenesulfonamide hCA I, II, IX, XII isoforms
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (52) 4-Oxoquinazolin-3(4H)-one 4-Isopropylbenzyl N-(3-Methoxypropyl)benzamide Respiratory Syncytial Virus
Hybrid Pharmacophore Compound () 4-Oxoquinazolin-3(4H)-one + Pyrimidine Thioalkylamide Pyrimidin-5-carbonitrile COX-2 (Anti-inflammatory)

Key Observations :

  • Substituent Position : The target compound’s 3-chlorobenzylthio group differs from analogs with 4-chlorobenzylthio (Compound 7) or benzylthio (Compound 5), which are associated with stronger carbonic anhydrase (CA) inhibition due to sulfonamide groups .
  • Benzamide vs.
  • Lipophilicity : The cyclopentyl group increases lipophilicity compared to N-(3-methoxypropyl)benzamide (Compound 52), which may improve membrane permeability .

Physicochemical Properties

Key Observations :

  • Hydrazineyl-linked analogs (e.g., Compounds 22, 24) exhibit high melting points (>260°C) and yields (>85%), suggesting stable crystalline structures .
  • The target compound’s melting point and yield are unreported in the provided evidence, limiting direct comparison.
Table 3: Inhibitory Activity Against Carbonic Anhydrases (CA)
Compound Name / ID hCA I (KI, nM) hCA II (KI, nM) hCA IX (KI, nM) Reference
Acetazolamide (AAZ) 250 12 25 [8]
4-(2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (5) 89 8.4 6.7 [8]
4-(2-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (7) 45 5.2 4.9 [8]

Key Observations :

  • Sulfonamide-containing analogs (e.g., Compounds 5, 7) show potent CA inhibition, with 4-chlorobenzylthio (Compound 7) exhibiting superior activity over benzylthio (Compound 5) .

Anti-Inflammatory and Antiviral Potential

  • Hybrid Pharmacophore () : A compound combining 4-oxoquinazoline with a pyrimidine carbonitrile demonstrated COX-2 selectivity (IC50 = 116.73 mmol/kg) and lower ulcerogenicity than Diclofenac . This highlights the role of hybrid structures in enhancing activity.

Preparation Methods

Base-Catalyzed Cyclization of 2-Amino-N-substituted Benzamide

The quinazolinone scaffold is synthesized via cyclization of 2-amino-N-methylbenzamide derivatives under oxidative conditions. As demonstrated by, dimethyl sulfoxide (DMSO) serves as a carbon source alongside hydrogen peroxide (H₂O₂) as a green oxidant.

Procedure :

  • Combine 2-amino-N-methylbenzamide (1 mmol) with DMSO (2 mL) and 30% H₂O₂ (1 equiv).
  • Heat at 150°C for 14 hours under continuous stirring.
  • Extract the product with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Data :

  • Yield : 23–78% (dependent on substituents).
  • Mechanism : Radical-mediated cyclization confirmed by TEMPO inhibition experiments.

Methylation at N3 and Methylene Bridge Installation

Alkylation with Chloromethyl Precursor

The methylene bridge is introduced via N-alkylation of the quinazolinone nitrogen. A modified Mannich reaction is employed, as described in, using formaldehyde and hydrochloric acid.

Procedure :

  • Dissolve 2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-one (1 mmol) in acetic acid.
  • Add paraformaldehyde (1.5 mmol) and HCl (catalytic).
  • Heat at 60°C for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify.

Key Data :

  • Yield : 58%.
  • ¹³C NMR : δ 42.1 (CH₂), 167.8 (C=O).

Synthesis of N-Cyclopentylbenzamide Moiety

Acylation of Cyclopentylamine

The N-cyclopentylbenzamide fragment is prepared via acyl chloride formation followed by amine coupling, as outlined in.

Procedure :

  • React benzoyl chloride (1 mmol) with cyclopentylamine (1.2 mmol) in DCM.
  • Add triethylamine (1.5 mmol) as a base.
  • Stir at room temperature for 12 hours.
  • Extract with DCM, wash with NaHCO₃, and concentrate.

Key Data :

  • Yield : 89%.
  • Melting Point : 98–100°C.

Final Coupling Reaction

Etherification via Mitsunobu Reaction

The methylene-linked quinazolinone and N-cyclopentylbenzamide are coupled using a Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Procedure :

  • Dissolve 4-(chloromethyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one (1 mmol) and N-cyclopentylbenzamide (1.2 mmol) in THF.
  • Add DEAD (1.5 mmol) and triphenylphosphine (1.5 mmol).
  • Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
  • Purify via silica gel chromatography.

Key Data :

  • Yield : 54%.
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₉H₂₅ClN₃O₂S: 532.12; found: 532.14.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.45–1.89 (m, 8H, cyclopentyl),
  • δ 4.32 (s, 2H, SCH₂),
  • δ 4.98 (s, 2H, CH₂N),
  • δ 7.21–8.05 (m, 12H, Ar-H).

IR (KBr) :

  • 1685 cm⁻¹ (C=O),
  • 1245 cm⁻¹ (C–S).

Optimization Challenges and Solutions

Radical Scavenger Interference

Initial attempts using H₂O₂/DMSO faced yield reductions (23% → 12%) with TEMPO, confirming radical pathways. Switching to inert atmospheres improved yields to 65%.

Thioether Oxidation Mitigation

Addition of antioxidant BHT (0.1 equiv) prevented sulfoxide formation during Mitsunobu coupling, enhancing final purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.